molecular formula C6H3ClF3NO3S B8690129 6-Fluoro-5-(methoxymethoxy)-2',4-dimethyl-2,4'-bipyridine CAS No. 119071-57-7

6-Fluoro-5-(methoxymethoxy)-2',4-dimethyl-2,4'-bipyridine

Cat. No.: B8690129
CAS No.: 119071-57-7
M. Wt: 261.61 g/mol
InChI Key: TWRRBSOANPKTJW-UHFFFAOYSA-N
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Description

6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine is a complex organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a fluorine atom, two methyl groups, and a methoxymethoxy group attached to the bipyridine core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine typically involves multiple steps, including halogenation, methylation, and methoxymethoxylation. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the fluorine atom.

Scientific Research Applications

6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

119071-57-7

Molecular Formula

C6H3ClF3NO3S

Molecular Weight

261.61 g/mol

IUPAC Name

(6-chloropyridin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C6H3ClF3NO3S/c7-4-2-1-3-5(11-4)14-15(12,13)6(8,9)10/h1-3H

InChI Key

TWRRBSOANPKTJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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